{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1022919-08-9
VCID: VC0183694
InChI: InChI=1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16)
SMILES: CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)O
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid

CAS No.: 1022919-08-9

Main Products

VCID: VC0183694

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid - 1022919-08-9

CAS No. 1022919-08-9
Product Name {1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name 2-[1-[(5-methylfuran-2-yl)methyl]-3-oxopiperazin-2-yl]acetic acid
Standard InChI InChI=1S/C12H16N2O4/c1-8-2-3-9(18-8)7-14-5-4-13-12(17)10(14)6-11(15)16/h2-3,10H,4-7H2,1H3,(H,13,17)(H,15,16)
Standard InChIKey WZNUTYXPWKUFMM-UHFFFAOYSA-N
SMILES CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)O
Canonical SMILES CC1=CC=C(O1)CN2CCNC(=O)C2CC(=O)O
PubChem Compound 2997285
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator